molecular formula C11H14BrN B11712123 2-Bromo-5-cyclohexylpyridine

2-Bromo-5-cyclohexylpyridine

Cat. No.: B11712123
M. Wt: 240.14 g/mol
InChI Key: SLXPWNQQVKEYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-cyclohexylpyridine is an organic compound with the molecular formula C11H14BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a cyclohexyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclohexylpyridine typically involves the bromination of 5-cyclohexylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. This method ensures selective bromination at the second position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to prevent over-bromination and to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyclohexylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclohexylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclohexyl group can influence the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and interactions involved .

Comparison with Similar Compounds

    2-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of a cyclohexyl group.

    2-Bromo-5-phenylpyridine: Contains a phenyl group at the fifth position.

    2-Bromo-5-ethylpyridine: Features an ethyl group at the fifth position.

Uniqueness: 2-Bromo-5-cyclohexylpyridine is unique due to the presence of the bulky cyclohexyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-bromo-5-cyclohexylpyridine

InChI

InChI=1S/C11H14BrN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

SLXPWNQQVKEYOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.